Talampicillin
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Overview
Description
Talampicillin is a beta-lactam antibiotic belonging to the penicillin family. It is an acid-stable prodrug of ampicillin, designed to be administered orally. This compound is not approved by the FDA for use in the United States but has been used in other regions for treating infections caused by ampicillin-sensitive organisms .
Preparation Methods
Talampicillin is synthesized from ampicillin through a series of chemical reactions. The primary amino group of ampicillin is protected as an enamine with ethyl acetoacetate. This intermediate is then esterified by reaction with 3-bromopthalide. The enamine is carefully hydrolyzed with dilute hydrochloric acid in acetonitrile to produce this compound . Industrial production methods typically involve semi-synthesis, combining fermentation and organic synthesis .
Chemical Reactions Analysis
Talampicillin undergoes various chemical reactions, including:
Hydrolysis: In the gut, this compound is hydrolyzed to release free ampicillin and hydroxy-methylbenzoic acid.
Substitution Reactions: The ester group in this compound can be substituted under specific conditions to form different derivatives.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Common reagents used in these reactions include hydrochloric acid, acetonitrile, and ethyl acetoacetate. The major products formed from these reactions are ampicillin and hydroxy-methylbenzoic acid .
Scientific Research Applications
Talampicillin has been studied extensively for its pharmacological and clinical applications. It is used primarily in the treatment of infections caused by ampicillin-sensitive organisms. Research has shown that this compound provides higher blood levels of ampicillin compared to direct oral administration of ampicillin . This makes it particularly useful in treating urinary and respiratory tract infections .
Mechanism of Action
Talampicillin exerts its effects by being hydrolyzed in the intestinal wall to release free ampicillin. Ampicillin then inhibits bacterial cell wall synthesis by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . This action disrupts the cell wall, leading to bacterial cell death.
Comparison with Similar Compounds
Talampicillin is similar to other beta-lactam antibiotics such as ampicillin, amoxicillin, and bacampicillin. this compound is unique in its ability to provide higher blood levels of ampicillin when administered orally . Other similar compounds include:
Amoxicillin: Another beta-lactam antibiotic with similar antibacterial activity.
Bacampicillin: A prodrug of ampicillin with similar absorption characteristics to this compound.
Pivampicillin: Another prodrug of ampicillin that is converted to the active form in the body.
This compound’s uniqueness lies in its improved pharmacokinetic properties, making it more effective in certain clinical scenarios.
Properties
CAS No. |
47747-56-8 |
---|---|
Molecular Formula |
C24H23N3O6S |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H23N3O6S/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28) |
InChI Key |
SOROUYSPFADXSN-UHFFFAOYSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C |
Appearance |
Solid powder |
Key on ui other cas no. |
47747-56-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ampicillin, Phthalidyl BRL 8988 BRL-8988 BRL8988 Hydrochloride, Talampicillin Phthalidyl Ampicillin Talampicillin Talampicillin Hydrochloride Talpen |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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